4-Aminohexan-1-ol

Description

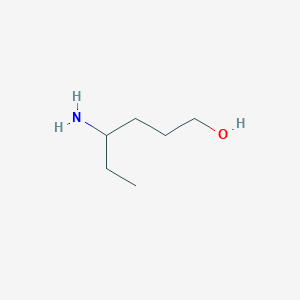

Structure

3D Structure

Properties

IUPAC Name |

4-aminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEIIIWBVXISKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data Analysis of 4-Aminohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminohexan-1-ol, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. This document outlines the expected data from key analytical techniques, provides detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while Infrared and Mass Spectrometry data are based on experimental findings, the Nuclear Magnetic Resonance (NMR) data are predicted values due to the limited availability of published experimental spectra for this specific isomer. Predicted values are generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons at Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C1 (-CH₂OH) | 3.62 | Triplet | 2H |

| C2 (-CH₂-) | 1.55 | Multiplet | 2H |

| C3 (-CH₂-) | 1.45 | Multiplet | 2H |

| C4 (-CH(NH₂)-) | 2.75 | Multiplet | 1H |

| C5 (-CH₂-) | 1.40 | Multiplet | 2H |

| C6 (-CH₃) | 0.92 | Triplet | 3H |

| -OH | Variable | Broad Singlet | 1H |

| -NH₂ | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 62.8 |

| C2 (-CH₂-) | 32.5 |

| C3 (-CH₂-) | 30.1 |

| C4 (-CH(NH₂)-) | 51.5 |

| C5 (-CH₂-) | 29.8 |

| C6 (-CH₃) | 10.2 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3380 - 3250 | Strong, Broad | O-H and N-H stretching |

| 2960 - 2850 | Strong | C-H stretching (alkane) |

| 1590 | Medium | N-H bending (scissoring) |

| 1465 | Medium | C-H bending |

| 1060 | Strong | C-O stretching |

Source: Adapted from vapor-phase IR spectra available on PubChem.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - NH₃]⁺ |

| 87 | High | [CH(NH₂)(CH₂)CH₃]⁺ |

| 70 | High | [CH₂CH₂CH₂NH₂]⁺ |

| 44 | Base Peak | [CH₂=NH₂]⁺ |

Source: Adapted from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O can be used to exchange the labile -OH and -NH₂ protons, causing their signals to disappear, which can aid in peak assignment.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the lock frequency of the deuterated solvent to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Ensure the crystal is clean before and after the measurement using an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Data Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For professionals in drug development and chemical research, this information is crucial for quality control, reaction monitoring, and structural verification of synthesized compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

"4-Aminohexan-1-ol" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminohexan-1-ol, a chemical compound of interest in various research and development sectors. This document consolidates available data on its chemical identity, physicochemical properties, and analytical characterization. Due to the limited availability of experimental data for this specific compound, information on related molecules and general methodologies is included to provide a broader context.

Chemical Identity and Molecular Structure

-

Chemical Name: this compound

-

CAS Number: 344240-78-4[1]

-

Molecular Formula: C₆H₁₅NO[1]

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Amino-1-hexanol, 4-aminohexanol[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. Experimental data for the closely related isomer, 6-Aminohexan-1-ol, is provided for comparative purposes.

| Property | This compound (Computed) | 6-Aminohexan-1-ol (Experimental) |

| Molecular Weight | 117.19 g/mol [1] | 117.19 g/mol [2][3] |

| XLogP3 | 0.3[1] | Not Available |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 4 | 5 |

| Melting Point | Not Available | 54-58 °C[2][4] |

| Boiling Point | Not Available | 135-140 °C at 30 mmHg[2][4] |

| Solubility | Not Available | Miscible with water; slightly soluble in DMSO, Chloroform, and Methanol.[3] |

| Flash Point | Not Available | 133 °C[2] |

| Vapor Pressure | Not Available | 0.0±0.9 mmHg at 25°C[2] |

| pKa | Not Available | 15.18±0.10 (Predicted)[5] |

Experimental Protocols

3.1. Synthesis

A potential synthetic route to this compound could involve the reduction of a corresponding nitro, nitrile, or amide precursor. For instance, a plausible, though not experimentally verified, synthesis could start from a derivative of caprolactam or caproic acid.

Hypothetical Synthesis Workflow:

3.2. Purification

Purification of amino alcohols like this compound can be challenging due to their physical properties.

-

Distillation: Vacuum distillation is a common method for purifying liquid amino alcohols, especially those with high boiling points, to prevent decomposition.[6]

-

Crystallization: If the compound is a solid at room temperature or forms stable salts, crystallization can be an effective purification technique.

-

Chromatography: For high-purity requirements, chromatographic techniques are employed.

-

Normal-phase and Reversed-phase HPLC: These can be used for the separation of amino alcohols, often after derivatization to improve detection and resolution.[7]

-

Chiral Chromatography: For the separation of enantiomers, chiral stationary phases (CSPs) are utilized. Polysaccharide-derived CSPs have shown effectiveness in resolving chiral amines and amino alcohols.[8][9]

-

3.3. Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are essential for structural elucidation. While specific spectra for this compound are not publicly available, the expected spectra would show characteristic peaks for the alkyl chain, the aminomethine group, and the hydroxymethylene group. A predicted ¹³C NMR spectrum for a related compound is available in the Human Metabolome Database (HMDB0252706), which can provide some reference.[10]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Vapor phase IR spectra are available and would show characteristic absorptions for O-H, N-H, and C-H bonds.[1]

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Research on short-chain amino alcohols suggests they can have various biological effects, but dedicated studies on this particular molecule are lacking.

Logical Relationship Diagram for Drug Discovery Potential:

Given the absence of specific biological data, the following diagram illustrates the logical steps that would be required to investigate the potential of this compound in a drug discovery context.

Conclusion

This compound is a defined chemical entity with available computed physicochemical properties and some analytical data. However, a significant gap exists in the literature regarding its experimental properties, detailed synthetic and purification protocols, and, most notably, its biological activity. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications, particularly in the field of drug development. Researchers are encouraged to undertake studies to fill these knowledge gaps.

References

- 1. This compound | C6H15NO | CID 547166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. 6-Amino-1-hexanol | 4048-33-3 [chemicalbook.com]

- 6. How To [chem.rochester.edu]

- 7. akjournals.com [akjournals.com]

- 8. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hmdb.ca [hmdb.ca]

- 11. PubChemLite - this compound (C6H15NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility and Stability of 4-Aminohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Aminohexan-1-ol, based on the general properties of amino alcohols and established scientific principles. The quantitative data and experimental protocols are illustrative and derived from methodologies for similar compounds due to the limited availability of specific experimental data for this compound in publicly accessible literature.

Introduction

This compound is an organic compound containing both a primary amine and a primary alcohol functional group. This bifunctional nature imparts properties that are of interest in various chemical and pharmaceutical applications, including as a building block in organic synthesis and for the development of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective use in research and drug development, ensuring optimal formulation, storage, and handling. This guide provides a detailed examination of the solubility profile and stability characteristics of this compound.

Solubility Profile

The solubility of a compound is a critical physical property that influences its absorption, distribution, and bioavailability. Amino alcohols, such as this compound, are generally characterized by their hydrophilicity due to the presence of polar amine and hydroxyl groups capable of hydrogen bonding.[1]

Predicted Solubility of this compound

Based on the structure of this compound and the known solubility of analogous compounds like 6-amino-1-hexanol, a qualitative and estimated quantitative solubility profile can be predicted. The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Type | Predicted Solubility (g/L) | Basis for Prediction |

| Water | Polar Protic | > 100 (Miscible) | High polarity and hydrogen bonding capacity of both solute and solvent. 6-amino-1-hexanol is reported to be very soluble in water. |

| Methanol | Polar Protic | > 100 (Miscible) | Similar polarity and hydrogen bonding capabilities to water. |

| Ethanol | Polar Protic | > 50 | Good solubility is expected, though the slightly lower polarity of ethanol compared to methanol may slightly reduce miscibility. The hydrochlorides and sodium salts of many amino acids are extremely soluble in alcohol.[2] |

| Isopropanol | Polar Protic | 10 - 50 | Reduced polarity and increased steric hindrance may lower solubility compared to smaller alcohols. |

| Dichloromethane (DCM) | Aprotic | < 1 | The non-polar nature of DCM makes it a poor solvent for the highly polar this compound. |

| Hexane | Non-polar | < 0.1 | Very low solubility is expected due to the significant difference in polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Miscible) | High polarity and ability to act as a hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Miscible) | High polarity and ability to solvate polar molecules. |

Experimental Protocol for Solubility Determination

A standardized protocol to experimentally determine the solubility of this compound would involve the shake-flask method, a widely accepted technique for solubility measurement.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualization of Solubility Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive solubility assessment.

Caption: Workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Predicted Stability of this compound

This compound contains a primary amine and a primary alcohol. Primary amines can be susceptible to oxidation. The molecule could also be susceptible to degradation at extreme pH values and elevated temperatures.

Potential Degradation Pathways:

-

Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other degradation products.

-

Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially lead to degradation, although the C-N and C-O bonds are relatively robust.

-

Thermal Degradation: At elevated temperatures, decomposition could occur through various pathways.

-

Photodegradation: Exposure to UV or visible light may induce degradation, particularly in the presence of photosensitizers.

Experimental Protocol for Stability Study

A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines. This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation studies.

Table 2: ICH Conditions for Stability Testing of this compound

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology: Stability Study

-

Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Long-Term and Accelerated Stability Studies:

-

Place samples of this compound in controlled environment chambers at the conditions specified in Table 2.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating analytical method (typically HPLC).

-

-

Analytical Method:

-

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all potential degradation products.

-

Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the main peak is free from co-eluting impurities.

-

Visualization of Stability Study Workflow

The following diagram outlines the workflow for a typical pharmaceutical stability study.

References

A Theoretical and Computational Chemistry Whitepaper on 4-Aminohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for conducting theoretical and computational investigations into the properties of 4-Aminohexan-1-ol. Due to a lack of extensive published research on this specific molecule, this document outlines the established computational methodologies that can be employed to predict its structural, electronic, and spectroscopic characteristics. The protocols described herein are standard within the field of computational chemistry and serve as a robust starting point for in-depth analysis.

Molecular Properties and Computational Descriptors

A foundational aspect of any computational study is the determination of the molecule's fundamental properties. These values, often predicted through quantitative structure-property relationship (QSPR) models, provide a baseline for further analysis.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 117.115364102 Da | PubChem[1] |

| XLogP3 (Predicted) | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Predicted Collision Cross Section ([M+H]+) | 127.8 Ų | PubChem[2] |

Theoretical Framework and Computational Workflow

A typical computational investigation of a small organic molecule like this compound follows a structured workflow. This process begins with building the initial molecular structure and proceeds through increasingly complex calculations to elucidate its properties.

Caption: A standard workflow for the computational analysis of a small molecule.

Experimental Protocols: A Computational Approach

The following sections detail the methodologies for key computational "experiments" on this compound.

Conformational Analysis

Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is crucial as they represent the most probable shapes of the molecule.

Protocol:

-

Initial Structure Generation: Generate a 3D structure of this compound from its SMILES string (CCC(CCCO)N).

-

Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This step rapidly explores the potential energy surface to identify a wide range of possible conformers.

-

Clustering and Selection: Group the resulting conformers by RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) for further, more accurate calculations.

Geometry Optimization and Vibrational Analysis

To find the most stable structure and to characterize it as a true energy minimum, quantum mechanical calculations are necessary.

Protocol:

-

Method Selection: Choose a suitable density functional theory (DFT) functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Optimization: Perform a full geometry optimization on each of the selected low-energy conformers from the conformational analysis. This process adjusts the bond lengths, angles, and dihedrals to find the lowest energy structure for that particular conformation.

-

Frequency Calculation: After optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The results of this calculation can be used to predict the molecule's infrared (IR) and Raman spectra.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

-

Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

-

Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, atomic charges, and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding potential drug-receptor interactions.

Caption: Workflow for calculating and interpreting electronic properties.

Predicted Data and Interpretation

Following the protocols above would yield a wealth of quantitative data. The tables below illustrate the expected outputs from these computational studies.

Table 1: Relative Energies of a Hypothetical Set of Conformers

| Conformer ID | Relative Energy (kcal/mol) (B3LYP/6-31G*) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 75.3 |

| Conf-2 | 0.85 | 15.1 |

| Conf-3 | 1.50 | 5.5 |

| Conf-4 | 2.10 | 2.1 |

| ...etc. | ... | ... |

Table 2: Predicted Electronic Properties for the Lowest-Energy Conformer (Conf-1)

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 Debye |

| NBO Charge on N atom | -0.85 e |

| NBO Charge on O atom | -0.72 e |

Conclusion and Future Directions

The computational methodologies outlined in this whitepaper provide a comprehensive framework for the theoretical characterization of this compound. By employing these techniques, researchers can gain significant insights into the molecule's conformational preferences, spectroscopic signatures, and electronic structure. These theoretical findings can guide experimental work, aid in the interpretation of empirical data, and provide a molecular-level understanding of its behavior, which is invaluable for applications in medicinal chemistry and drug development. Future studies could extend this work to include molecular dynamics simulations to explore its behavior in solution or its interaction with biological targets.

References

Methodological & Application

using "4-Aminohexan-1-ol" as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohexan-1-ol is a bifunctional organic molecule incorporating both a primary amine and a primary alcohol. This unique structural arrangement makes it a potentially valuable, yet currently underutilized, building block in organic synthesis. Its ability to undergo reactions at two distinct functional groups allows for the construction of a variety of linear, branched, and cyclic structures. These characteristics position this compound as a versatile precursor for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This document aims to provide an overview of its potential applications and generalized protocols based on the reactivity of its functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction and purification planning.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | PubChem |

| Molecular Weight | 117.19 g/mol | PubChem |

| CAS Number | 344240-78-4 | PubChem |

| Appearance | Liquid (predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

Synthetic Applications

Due to the limited specific literature on this compound, the following sections outline potential synthetic transformations based on the known reactivity of primary amines and primary alcohols. These proposed applications serve as a guide for researchers looking to incorporate this building block into their synthetic strategies.

Synthesis of N-Acylated and N-Alkylated Derivatives

The primary amine of this compound can be readily acylated or alkylated to introduce a wide range of substituents. These reactions are fundamental in modifying the molecule's polarity, lipophilicity, and potential biological activity.

a) N-Acylation to form N-(4-Hydroxyhexyl)amides

This reaction involves the coupling of this compound with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amide.

Generalized Experimental Protocol: N-Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 - 1.5 eq).

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acid chloride or anhydride) (1.0 - 1.2 eq) to the solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

b) N-Alkylation

Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups onto the nitrogen atom.

Intramolecular Cyclization to form Substituted Piperidines and Azepanes

The presence of both an amine and an alcohol in the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent scaffolds in pharmaceuticals.

a) Synthesis of 5-Ethylpiperidine-2-methanol (via hypothetical intramolecular cyclization)

While not explicitly documented for this compound, amino alcohols can undergo cyclization. A potential, yet challenging, transformation could involve the intramolecular substitution of a derivatized hydroxyl group by the amine.

b) Synthesis of 4-Ethylazepan-2-one (Lactam Formation)

A more plausible cyclization would involve the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular amide bond formation to yield a seven-membered lactam.

Hypothetical Two-Step Protocol for 4-Ethylazepan-2-one Synthesis

Step 1: Oxidation of this compound to 4-Aminohexanoic acid

-

Protect the amino group of this compound (e.g., as a Boc-carbamate).

-

Oxidize the primary alcohol to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC followed by further oxidation).

-

Deprotect the amino group.

Step 2: Intramolecular Cyclization

-

Activate the carboxylic acid group (e.g., using a carbodiimide coupling agent like DCC or EDC).

-

Promote intramolecular amide bond formation in a dilute solution to favor cyclization over polymerization.

-

Purify the resulting lactam by chromatography or distillation.

Logical Workflow for Utilizing this compound

The following diagram illustrates a logical workflow for the synthetic utilization of this compound as a building block.

Applications of 4-Aminohexan-1-ol Scaffolds in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 4-Aminohexan-1-ol itself is not extensively documented as a standalone therapeutic agent, its core structure, featuring a primary amine and a primary alcohol separated by a flexible hydrocarbon chain, represents a valuable pharmacophore in medicinal chemistry. This scaffold provides a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities. The strategic placement of the amino and hydroxyl groups allows for the introduction of various substituents to modulate physicochemical properties, target binding, and pharmacokinetic profiles. This document explores the potential applications of this compound derivatives in medicinal chemistry research, drawing parallels from structurally related compounds and providing detailed protocols for the synthesis and evaluation of such molecules.

The "4-amino" motif is a recurring feature in a number of biologically active molecules, including kinase inhibitors and analgesics. By functionalizing the amino group of a 4-aminohexanol backbone, researchers can explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

I. Application Notes: Derivatives of the 4-Amino Alcohol Scaffold

Kinase Inhibitors

The 4-amino group can serve as a key interaction point with the hinge region of protein kinases, a critical component of many cancer and inflammatory signaling pathways. By analogy with known 4-amino-substituted heterocyclic kinase inhibitors, N-aryl or N-heteroaryl derivatives of this compound could be designed as potential kinase inhibitors.

For instance, 4-aminoquinazoline and 4-amino-pyrrolo[2,3-d]pyrimidine cores are present in numerous approved and investigational kinase inhibitors.[1][2] The amino group typically forms one or two hydrogen bonds with the kinase hinge, anchoring the inhibitor in the ATP-binding pocket. The hexanol portion of a this compound derivative could be explored as a vector to access other regions of the ATP pocket or to improve physicochemical properties such as solubility and cell permeability.

Table 1: Representative Kinase Inhibitory Activity of 4-Amino Scaffolds

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| 4-Amino-1H-pyrazole-3-carboxamides | FLT3 | 0.089 | Compound 8t[3] |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKBβ | < 10 | CCT128930[2][4] |

| 4-Aminoquinazolines | EGFR | Varies | Gefitinib, Erlotinib[1] |

Analgesics

Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics. While cyclic, these compounds share the core feature of a 4-amino group that is critical for their activity. This suggests that acyclic 4-amino alcohol scaffolds could also be explored for the development of new pain therapeutics. The flexible hexanol chain could allow for optimal positioning of substituents to interact with opioid or other pain-related receptors.

II. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of a representative N-acyl derivative of this compound.

Synthesis of N-Benzoyl-4-aminohexan-1-ol

This protocol describes a straightforward method for the acylation of the amino group of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature.

-

Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzoyl-4-aminohexan-1-ol.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthetic Workflow for N-Benzoyl-4-aminohexan-1-ol

Caption: General workflow for the synthesis of N-benzoyl-4-aminohexan-1-ol.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized compound against a target protein kinase.

Materials:

-

Synthesized inhibitor compound (e.g., N-benzoyl-4-aminohexan-1-ol derivative)

-

Recombinant protein kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Diagram 2: Kinase Inhibition Assay Workflow

Caption: Workflow for a typical in vitro kinase inhibition assay.

III. Signaling Pathways

Derivatives of this compound designed as kinase inhibitors would target specific signaling pathways implicated in disease. For example, inhibitors of kinases in the PI3K/Akt/mTOR pathway are of significant interest in oncology.

Diagram 3: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a 4-aminohexanol-based Akt inhibitor.

Conclusion

The this compound scaffold, while not extensively studied on its own, provides a promising starting point for the development of novel therapeutic agents. Its simple, flexible structure allows for the facile synthesis of a wide array of derivatives. By leveraging the known biological activities of other "4-amino" containing compounds, researchers can design and synthesize libraries of this compound derivatives for screening against various biological targets, particularly protein kinases. The provided protocols offer a foundational framework for the synthesis and evaluation of these compounds, paving the way for future drug discovery efforts based on this versatile chemical scaffold.

References

- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Aminohexan-1-ol as a Ligand in Transition Metal Catalysis

This document aims to provide a foundational understanding of the potential applications of 4-Aminohexan-1-ol based on the general principles of amino alcohol ligands in catalysis, alongside outlining general experimental protocols that would be necessary for its investigation as a novel ligand.

Introduction to Amino Alcohol Ligands in Catalysis

Amino alcohols are a critically important class of ligands in transition metal catalysis, particularly in asymmetric synthesis. The presence of both a "hard" nitrogen donor and a "hard" oxygen donor allows them to form stable chelate rings with a variety of metal centers. The chirality inherent in many amino alcohols can be effectively transferred to the catalytic center, enabling the enantioselective synthesis of a wide range of valuable molecules.

Key Features of Amino Alcohol Ligands:

-

Chelation: The bidentate nature of amino alcohols leads to the formation of stable 5- or 6-membered chelate rings with metal ions, enhancing the stability of the resulting complex.

-

Chirality: The stereogenic center(s) in chiral amino alcohols can induce asymmetry at the metal center, leading to high enantioselectivity in catalytic reactions.

-

Tunability: The steric and electronic properties of the ligand can be readily modified by introducing substituents on the carbon backbone or at the nitrogen and oxygen atoms, allowing for the fine-tuning of catalytic activity and selectivity.

While this compound itself is not extensively documented, its structure suggests it could act as a bidentate N,O-ligand, forming a 6-membered chelate ring with a metal center. The presence of a chiral center at the C4 position (if synthesized in an enantiomerically pure form) would make it a candidate for asymmetric catalysis.

Potential Catalytic Applications

Based on the reactivity of structurally similar amino alcohol ligands, this compound could potentially be employed in a variety of transition metal-catalyzed reactions. These include, but are not limited to:

-

Asymmetric Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are well-known catalysts for the asymmetric reduction of ketones and imines.

-

Asymmetric Alkylation and Arylation: Zinc, copper, and palladium complexes are often used for the enantioselective addition of organometallic reagents to aldehydes, ketones, and imines.

-

Cross-Coupling Reactions: Palladium complexes with amino alcohol-derived ligands have been explored in Suzuki-Miyaura and Mizoroki-Heck coupling reactions.[1]

General Experimental Protocols

The following are generalized protocols for the synthesis of a transition metal complex with this compound and its subsequent use in a representative catalytic reaction. These are intended as a starting point for investigation and would require significant optimization.

Synthesis of a Generic Metal-(this compound) Complex

This protocol describes a general method for the synthesis of a palladium(II) complex. The choice of metal precursor and solvent will be critical and depend on the target complex.

Materials:

-

This compound

-

Palladium(II) acetate (or other suitable metal precursor)

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in the chosen anhydrous solvent.

-

In a separate Schlenk flask, dissolve the palladium(II) precursor (1 equivalent) in the same solvent.

-

Slowly add the ligand solution to the metal precursor solution at room temperature with vigorous stirring.

-

The reaction mixture may change color, indicating complex formation.

-

Stir the reaction for a predetermined time (e.g., 2-24 hours) at room temperature or with gentle heating.

-

Monitor the reaction by an appropriate analytical technique (e.g., TLC, NMR).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography.

-

Characterize the complex using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

General Protocol for a Catalytic Test Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a typical procedure for evaluating the catalytic activity of a newly synthesized complex.

Materials:

-

Synthesized Metal-(this compound) complex (catalyst)

-

Acetophenone (substrate)

-

Isopropanol (hydrogen source and solvent)

-

Potassium hydroxide (or other base, as co-catalyst)

-

Anhydrous, degassed solvent (if different from hydrogen source)

-

Inert atmosphere

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the catalyst (e.g., 1 mol%).

-

Add the substrate, acetophenone (1 equivalent).

-

Add the hydrogen source, isopropanol.

-

Add the base (e.g., 0.1 M solution in isopropanol).

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

-

Monitor the reaction progress over time by taking aliquots and analyzing them by GC or HPLC to determine conversion and enantiomeric excess.

-

Upon completion, quench the reaction (e.g., with water or dilute acid).

-

Extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product if necessary.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound in catalysis is available, the following table is a hypothetical representation of how such data would be presented. This table is for illustrative purposes only.

| Entry | Catalyst (mol%) | Substrate | Base | Time (h) | Conversion (%) | ee (%) |

| 1 | 1.0 | Acetophenone | KOH | 12 | 95 | 85 (R) |

| 2 | 0.5 | Acetophenone | KOH | 24 | 88 | 84 (R) |

| 3 | 1.0 | Propiophenone | KOtBu | 12 | 92 | 80 (R) |

Conclusion

While this compound remains an unexplored ligand in the field of transition metal catalysis, its structure is promising for the development of new catalytic systems. The protocols and conceptual framework provided here offer a starting point for researchers interested in investigating its potential. Future work should focus on the synthesis of enantiomerically pure this compound, the preparation and characterization of its transition metal complexes, and the systematic evaluation of their catalytic activity and selectivity in a range of important organic transformations. The lack of existing data highlights an opportunity for novel research in this area.

References

Application Notes and Protocols: 4-Aminohexan-1-ol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminohexan-1-ol is a bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique structure makes it a promising candidate for the synthesis of a variety of polymers, including polyamides, polyurethanes, and, notably, poly(ester amides). The presence of both amine and hydroxyl functionalities allows for the formation of amide and ester linkages within the same polymer backbone, offering a versatile platform for designing materials with tailored properties.

Polymers derived from amino alcohols are of significant interest in the biomedical field due to their potential for biodegradability and biocompatibility. The incorporation of both ester and amide bonds can influence the degradation kinetics and mechanical properties of the resulting polymer. For instance, poly(ester amides) can combine the favorable mechanical strength of polyamides with the biodegradability of polyesters.

This document provides a detailed protocol for the synthesis of a poly(ester amide) elastomer, using a representative amino alcohol, which can be adapted for this compound. It also includes data presentation formats and visualizations to guide researchers in their investigations.

Application: Synthesis of Biodegradable Poly(ester amide) Elastomers

A potential and valuable application of this compound is in the synthesis of biodegradable elastomers for biomedical applications, such as soft tissue engineering, drug delivery matrices, and medical device coatings. By reacting this compound with a diacid and a polyol, it is possible to create a crosslinked polymer network with elastomeric properties.

Logical Relationship of Monomers to Polymer Properties

Application Notes and Protocols: 4-Aminohexan-1-ol as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminohexan-1-ol as a versatile precursor for the synthesis of valuable heterocyclic compounds. The focus is on the intramolecular cyclization of this compound to yield 3-ethylpiperidine, a key structural motif in many biologically active molecules and pharmaceutical agents. The protocols provided are based on established methodologies for the cyclization of amino alcohols.

Introduction: The Potential of this compound in Heterocyclic Synthesis

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol group. This unique structural arrangement makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization. The resulting heterocyclic structures, particularly substituted piperidines, are of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals and natural products.

The intramolecular cyclization of amino alcohols is a powerful strategy for the construction of cyclic amines.[1][2] Depending on the reaction conditions and the catalytic system employed, the cyclization can be directed to selectively form either cyclic amines or lactams.[1][2] In the case of this compound, the most thermodynamically favored product of intramolecular cyclization is the six-membered ring system of a substituted piperidine.

This document outlines a proposed methodology for the synthesis of 3-ethylpiperidine from this compound via a ruthenium-catalyzed intramolecular cyclization.

Proposed Reaction Pathway: Synthesis of 3-Ethylpiperidine

The proposed synthesis involves the intramolecular cyclization of this compound, which is expected to proceed via a dehydration mechanism catalyzed by a ruthenium complex. The reaction is anticipated to yield 3-ethylpiperidine as the major product.

Reaction Scheme:

The mechanism, in line with the "Hydrogen Shuttling" concept, likely involves the initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by an intramolecular condensation with the amine to form a cyclic imine, which is then hydrogenated to the final piperidine product.[1]

Logical Flow of the Synthesis

Caption: Logical workflow for the synthesis of 3-ethylpiperidine.

Experimental Protocol: Ruthenium-Catalyzed Intramolecular Cyclization

This protocol is adapted from established procedures for the cyclization of α,ω-amino-alcohols.[1][2]

Materials:

-

This compound

-

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

-

CataCXium® PCy (dicyclohexyl-[2',4',6'-tris(propan-2-yl)biphenyl-2-yl]phosphane)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

-

Stirring and heating apparatus

Procedure:

-

Reactor Setup: A dry Schlenk flask or a small autoclave is charged with a magnetic stir bar. The vessel is then flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

-

Reagent Addition:

-

To the reaction vessel, add this compound (1.0 mmol).

-

Add triruthenium dodecacarbonyl (Ru₃(CO)₁₂) (0.5 mol%).

-

Add CataCXium® PCy (1.5 mol%).

-

Add anhydrous toluene (5 mL).

-

-

Reaction Conditions:

-

The reaction vessel is sealed and the mixture is stirred vigorously.

-

The reaction is heated to 120-140 °C.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.

-

-

Work-up and Purification:

-

After completion of the reaction (typically 18-24 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 3-ethylpiperidine.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary (Expected)

The following table summarizes the expected quantitative data for the synthesis of 3-ethylpiperidine from this compound, based on reported yields for similar amino alcohol cyclizations.[1][2]

| Parameter | Expected Value | Method of Analysis |

| Yield | 70-85% | Gravimetric analysis |

| Purity | >95% | GC-MS, ¹H NMR, ¹³C NMR |

| Boiling Point | Approx. 163 °C | Ebulliometry |

| ¹H NMR (CDCl₃, δ ppm) | See Note 1 | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ ppm) | See Note 2 | NMR Spectroscopy |

Note 1 (¹H NMR): Expected signals would include those for the ethyl group (triplet and quartet), and complex multiplets for the piperidine ring protons. Note 2 (¹³C NMR): Expected signals would correspond to the carbons of the ethyl group and the five distinct carbons of the piperidine ring.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Ruthenium catalysts are toxic and should be handled with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of substituted piperidines, which are valuable scaffolds in drug discovery and development. The outlined ruthenium-catalyzed intramolecular cyclization provides a potential pathway to efficiently produce 3-ethylpiperidine. The provided protocol, based on established literature, offers a solid starting point for researchers to explore the synthetic utility of this compound in the construction of complex heterocyclic molecules. Further optimization of reaction conditions may be necessary to achieve higher yields and selectivity.

References

Application Notes & Protocols for the Quantification of 4-Aminohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Aminohexan-1-ol in various sample matrices. The following methods are designed to offer robust and reliable quantification for research, quality control, and drug development purposes.

Introduction

This compound is a bifunctional molecule containing both a primary amine and a primary alcohol functional group. Accurate and precise quantification of this compound is essential in various stages of drug development, including pharmacokinetic studies, process monitoring, and quality assurance of final products. Due to its chemical nature—lacking a strong chromophore and having high polarity—its analysis can be challenging. This guide outlines two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for this purpose.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of this compound following silylation.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Internal Standard (e.g., 4-Aminoheptan-1-ol)

-

Methanol (HPLC grade)

-

Deionized water

2. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Sample Preparation:

-

To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 60 minutes.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (Splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.

4. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of this compound in the samples is determined from the calibration curve.

Workflow Diagram

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For a sensitive and specific quantification in complex matrices, HPLC with fluorescence detection is an excellent choice. Since this compound is not fluorescent, a pre-column derivatization step with a fluorescent tagging agent such as Dansyl Chloride or o-Phthalaldehyde (OPA) is necessary. This protocol will focus on pre-column derivatization with Dansyl Chloride.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-FLD method for the quantification of this compound following derivatization with Dansyl Chloride.

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Precision (%RSD) | < 8% |

| Accuracy (% Recovery) | 92 - 108% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard

-

Dansyl Chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Acetone (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Internal Standard (e.g., 6-Aminohexan-1-ol)

-

Formic acid

-

Deionized water

2. Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in deionized water.

-

Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving Dansyl Chloride in acetone.

-

Sample Preparation:

-

To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.

-

Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Add 200 µL of the Dansyl Chloride solution.

-

Vortex the mixture and incubate in the dark at 60°C for 45 minutes.

-

After cooling to room temperature, the sample is ready for HPLC analysis.

-

3. HPLC-FLD Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Fluorescence Detector: Agilent 1260 Infinity II FLD or equivalent.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18.1-22 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 335 nm

-

Emission Wavelength: 520 nm

-

4. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of this compound in the samples is determined from the calibration curve.

Workflow Diagram

Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a scalable synthetic route to 4-Aminohexan-1-ol, a valuable bifunctional molecule with potential applications in pharmaceuticals, specialty polymers, and as a versatile chemical intermediate. The protocols detailed below are designed for robust and efficient large-scale production, emphasizing safety, yield, and purity.

Introduction

This compound is a chiral amino alcohol containing both a primary amine and a primary hydroxyl group. This unique structure makes it an attractive building block in organic synthesis, particularly for the introduction of a C6 amino-alcohol moiety in more complex target molecules. Its potential applications include:

-

Pharmaceutical Intermediates: As a precursor for the synthesis of active pharmaceutical ingredients (APIs), where the amino and hydroxyl groups can be selectively functionalized.

-

Specialty Polymers: Incorporation into polyamides and polyurethanes to modify polymer properties, such as hydrophilicity, dye affinity, and cross-linking capabilities.

-

Corrosion Inhibitors: The presence of both a hydrophilic head (hydroxyl) and a metal-binding group (amine) suggests potential as a corrosion inhibitor for ferrous and non-ferrous metals.

-

Surfactants: As a building block for cationic or non-ionic surfactants.

The synthetic strategy outlined herein is a two-step process designed for industrial applicability, starting from readily available bulk chemicals.

Synthetic Strategy Overview

The proposed industrial-scale synthesis of this compound involves a two-stage process:

-

Stage 1: Catalytic Hydrogenation of 4-Nitrohexan-1-ol. This step involves the selective reduction of the nitro group to a primary amine using molecular hydrogen over a suitable catalyst. This method is highly efficient and atom-economical, making it ideal for large-scale production.

-

Stage 2: Purification via Vacuum Distillation. The crude this compound is purified by fractional distillation under reduced pressure to achieve the desired purity for downstream applications.

A precursor, 4-nitrohexan-1-ol, is assumed to be available through established multi-step synthetic routes, for example, via a Henry reaction between butanal and nitroethanol followed by reduction of the resulting carbonyl group.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4-nitrohexan-1-ol to this compound.

Materials and Equipment:

-

High-pressure stainless steel autoclave (hydrogenator) equipped with a mechanical stirrer, temperature and pressure sensors, and a gas inlet/outlet.

-

4-Nitrohexan-1-ol (Substrate)

-

Raney Nickel (Catalyst, 50% slurry in water)

-

Methanol (Solvent, industrial grade)

-

Diatomaceous earth (Filter aid)

-

Pressurized Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂) for inerting

Procedure:

-

Reactor Preparation: The high-pressure autoclave is thoroughly cleaned and dried. The system is then purged with nitrogen gas to ensure an inert atmosphere.

-

Charging the Reactor: The reactor is charged with 4-nitrohexan-1-ol and methanol. The typical substrate-to-solvent ratio is 1:5 (w/v).

-

Catalyst Addition: Raney Nickel slurry (approximately 5-10% by weight of the substrate) is carefully added to the reactor under a nitrogen blanket.

-

Inerting and Pressurization: The reactor is sealed and purged multiple times with nitrogen, followed by purging with hydrogen gas to remove all nitrogen. The reactor is then pressurized with hydrogen to the desired operating pressure.

-

Reaction: The reaction mixture is heated to the target temperature with vigorous stirring. The reaction is monitored by observing the uptake of hydrogen gas. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Reaction Completion and Cooldown: Once the hydrogen uptake ceases, the reaction is considered complete. The heater is turned off, and the reactor is allowed to cool to room temperature.

-

Depressurization and Catalyst Filtration: The excess hydrogen is carefully vented, and the reactor is purged with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake is washed with methanol to recover any residual product.

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound.

Materials and Equipment:

-

Distillation flask with a magnetic stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser and receiver flasks

-

Vacuum pump and pressure gauge

-

Heating mantle with temperature control

Procedure:

-

Setup: The distillation apparatus is assembled, ensuring all joints are properly sealed for high vacuum.

-

Charging the Flask: The crude this compound is charged into the distillation flask.

-

Degassing: The system is slowly evacuated to a low pressure to remove any residual solvent and dissolved gases.

-

Distillation: The heating mantle is turned on, and the temperature is gradually increased. The fractionating column is allowed to equilibrate.

-

Fraction Collection: Fractions are collected at a steady distillation rate based on the boiling point of the product at the operating pressure. A forerun containing low-boiling impurities is collected first. The main fraction of pure this compound is then collected in a separate receiver.

-

Shutdown: Once the main fraction has been collected, the heating is stopped, and the system is allowed to cool to room temperature before venting to atmospheric pressure.

Data Presentation

Table 1: Reaction Parameters for the Catalytic Hydrogenation of 4-Nitrohexan-1-ol

| Parameter | Value |

| Substrate Concentration | 20% (w/v) in Methanol |

| Catalyst | Raney Nickel |

| Catalyst Loading | 7.5% (w/w of substrate) |

| Hydrogen Pressure | 30-50 bar (435-725 psi) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Typical Yield (Crude) | >95% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Approx. 110-115 °C at 10 mmHg | |

| Purity (Post-distillation) | >98% (by GC) |

Visualizations

Caption: Overall workflow for the industrial synthesis of this compound.

Caption: Key reaction step in the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Aminohexan-1-ol by Column Chromatography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminohexan-1-ol using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

A1: The primary challenge stems from the basic nature of the amino group in this compound and the acidic nature of the silica gel stationary phase. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction can lead to several issues, including:

-

Poor Elution: The compound may bind irreversibly to the column, resulting in low or no recovery.

-

Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[2][3][4]

-

Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.

Q2: What are the recommended stationary phases for the purification of this compound?

A2: While silica gel is the most common stationary phase in column chromatography, its acidic nature presents challenges for purifying basic compounds like this compound.[1] Alternative stationary phases or modified silica gel are often preferred:

-

Deactivated Silica Gel: The acidity of silica gel can be neutralized by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1]

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina can prevent the strong binding observed with silica.

-

Amine-functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, which reduces the acidity and minimizes unwanted interactions with basic analytes.[5]

-

Reversed-Phase Silica (C18): For more polar amino alcohols, reversed-phase chromatography can be a suitable alternative where a nonpolar stationary phase is used with a polar mobile phase.

Q3: How do I choose an appropriate mobile phase for the purification of this compound on a silica gel column?

A3: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, you will typically use a mixture of a non-polar solvent and a polar solvent.

-

Initial Solvent System: A good starting point for a polar compound like this compound is a mixture of a relatively non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a more polar solvent like methanol (MeOH). A common starting ratio is 9:1 DCM:MeOH.[6]

-

Adding a Basic Modifier: To counteract the acidity of the silica gel and reduce peak tailing, it is highly recommended to add a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[1]

-

TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for good separation on a column.

Q4: How can I visualize this compound on a TLC plate since it is not UV active?

A4: this compound lacks a chromophore, so it will not be visible under a UV lamp. Therefore, a chemical stain is required for visualization.

-

Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines. Upon heating, it reacts with the amino group to produce a characteristic purple or yellow spot.

-

Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized, including alcohols. It will appear as a yellow or brown spot on a purple background.

-

Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Troubleshooting Guide